molecular formula C25H21ClN4O2S B2564877 Salor-int L217514-1EA CAS No. 476481-76-2

Salor-int L217514-1EA

Cat. No.: B2564877
CAS No.: 476481-76-2
M. Wt: 477.0 g/mol
InChI Key: JLMUXRNOMVUKHO-UHFFFAOYSA-N
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Description

Salor-int L217514-1EA is a chemical compound with the molecular formula C25H21ClN4O2S and a molecular weight of 476.98. It is known for its complex structure, which includes multiple aromatic rings and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int L217514-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as chlorine, nitrogen, oxygen, and sulfur. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

    Aromatic substitution reactions: Introduction of substituents onto aromatic rings.

    Condensation reactions: Formation of carbon-nitrogen bonds.

    Oxidation and reduction reactions: Modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

Salor-int L217514-1EA undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Salor-int L217514-1EA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salor-int L217514-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and are not fully understood.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Salor-int L217514-1EA include:

  • 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-dimethyl-7-(2-chlorobenzyl)-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

476481-76-2

Molecular Formula

C25H21ClN4O2S

Molecular Weight

477.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3

InChI Key

JLMUXRNOMVUKHO-UHFFFAOYSA-N

SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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